Methyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzoate ester, and a sulfamoylphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structural features, such as indole derivatives, share some chemical properties and biological activities.
Pyrrolidine Derivatives: Other pyrrolidine-based compounds may exhibit similar reactivity and applications.
Uniqueness
Methyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-3-[2-(4-sulfamoylphenyl)ethylamino]pyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-29-20(26)14-4-6-15(7-5-14)23-18(24)12-17(19(23)25)22-11-10-13-2-8-16(9-3-13)30(21,27)28/h2-9,17,22H,10-12H2,1H3,(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGYLNDPZADMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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